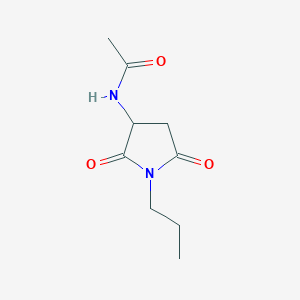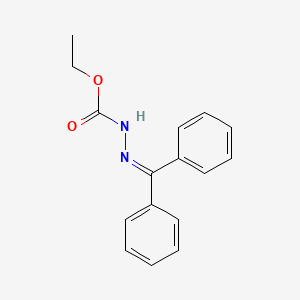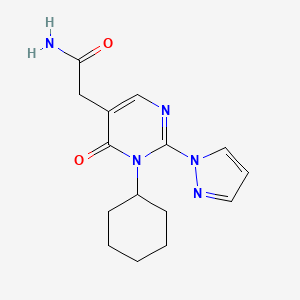
2-Hydroxy-1,2,4-triazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a hydroxyl group at the second position and a keto group at the third position makes it a versatile molecule with significant potential in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Hydroxy-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in the development of new antibiotics and anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .
Comparaison Avec Des Composés Similaires
1,2,4-Triazine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,3,5-Triazine: Contains three nitrogen atoms but differs in the position of substituents, leading to different chemical properties.
Tetrazine: Contains four nitrogen atoms and exhibits unique reactivity compared to triazines.
Uniqueness: 2-Hydroxy-1,2,4-triazin-3-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
91472-34-3 |
|---|---|
Formule moléculaire |
C3H3N3O2 |
Poids moléculaire |
113.08 g/mol |
Nom IUPAC |
2-hydroxy-1,2,4-triazin-3-one |
InChI |
InChI=1S/C3H3N3O2/c7-3-4-1-2-5-6(3)8/h1-2,8H |
Clé InChI |
YMJZUEMLNILJSW-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)N(N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)


![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)



![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
